molecular formula C9H6BrN3O4 B12993540 3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B12993540
M. Wt: 300.07 g/mol
InChI Key: JQZOWMMTIMFPFH-UHFFFAOYSA-N
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Description

3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various electrophiles. Major products formed from these reactions include arylated and heteroarylated derivatives, which have significant biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit monoamine oxidase B, a target in neurodegenerative disorders . The electron-donating and electron-withdrawing groups on the pyrazolo[1,5-a]pyrimidine ring play a crucial role in modulating its activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6BrN3O4

Molecular Weight

300.07 g/mol

IUPAC Name

3-bromo-7-methoxycarbonylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H6BrN3O4/c1-17-9(16)6-2-5(8(14)15)12-7-4(10)3-11-13(6)7/h2-3H,1H3,(H,14,15)

InChI Key

JQZOWMMTIMFPFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C(C=NN12)Br)C(=O)O

Origin of Product

United States

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